3-ethynyl-1,2-oxazole
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Overview
Description
3-ethynyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Target of Action
Ethynylisoxazole, like other isoxazole derivatives, has been evaluated as an inhibitor of Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The mode of action of Ethynylisoxazole involves its interaction with AChE. The docking study based on a novel series of complexes of isoxazole with AChE from Electroporus electricus has demonstrated that the ligand bind is similar to the compounds used as reference . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.
Biochemical Analysis
Biochemical Properties
Ethynylisoxazole, like other isoxazole derivatives, has been found to exhibit a wide spectrum of biological activities
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The monitoring of similar compounds over time has been shown to be crucial in understanding their effects .
Dosage Effects in Animal Models
The effects of similar compounds have been shown to vary with dosage, with threshold effects observed in some studies and toxic or adverse effects observed at high doses .
Metabolic Pathways
The specific metabolic pathways that Ethynylisoxazole is involved in are not well known. It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ethynylisoxazole and its effects on activity or function are not well known. It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-ethynyl-1,2-oxazole can be synthesized through various methods, one of the most common being the 1,3-dipolar cycloaddition reaction. This involves the reaction of nitrile oxides with alkynes, specifically buta-1,3-diynes, to form the isoxazole ring . The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) or ruthenium(II) compounds .
Industrial Production Methods: In industrial settings, the synthesis of ethynylisoxazole may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-ethynyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group, often using reagents like sodium amide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
3-ethynyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Isoxazole: A parent compound with similar structural features but lacking the ethynyl group.
Oxazole: Another five-membered heterocycle with one oxygen and one nitrogen atom but differing in the position of the nitrogen atom.
Thiazole: Contains sulfur instead of oxygen in the five-membered ring.
Uniqueness: 3-ethynyl-1,2-oxazole is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for functionalization. This makes it a valuable scaffold in drug discovery and materials science .
This compound continues to be a compound of great interest in various scientific fields, offering numerous possibilities for future research and application.
Properties
IUPAC Name |
3-ethynyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO/c1-2-5-3-4-7-6-5/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZSBUGNBCPFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NOC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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